molecular formula C21H19N3O5 B2831374 N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-34-5

N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2831374
CAS No.: 852365-34-5
M. Wt: 393.399
InChI Key: SMMKCBUCAPUHQH-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide” is a synthetic small molecule characterized by a dihydropyridine core substituted with a 2,5-dimethylphenyl carboxamide group and a 3-nitrophenylmethoxy moiety. Its structure has been elucidated via X-ray crystallography, with refinement performed using the SHELXL program, a component of the SHELX suite . The compound’s planar dihydropyridine ring and nitro group contribute to its electronic properties, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors where π-π stacking and hydrogen bonding are critical.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-8-9-15(2)19(11-14)22-20(25)18-7-4-10-23(21(18)26)29-13-16-5-3-6-17(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMKCBUCAPUHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,5-dimethylphenylamine, 3-nitrobenzyl bromide, and dihydropyridine derivatives. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of nitro-oxides or carboxylic acids.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Notes on Methodology and Limitations

  • The reliance on SHELX for refinement ensures high-quality structural data but may overlook newer algorithms in competing software.

This analysis underscores the importance of substituent choice and refinement tools in optimizing dihydropyridine carboxamides for therapeutic applications. Future studies should prioritize bioactivity assays to validate computational predictions.

Biological Activity

N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 852365-34-5) is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridine core, a carboxamide group, and various aromatic substituents. Its molecular formula is C21H19N3O5, and it has a molecular weight of approximately 377.39 g/mol. The presence of nitro and methoxy groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : Studies have shown that compounds with similar structures can act as effective antioxidants by scavenging free radicals and reducing oxidative stress .
  • Anti-inflammatory Activity : Molecular docking studies suggest that the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .
  • Anticancer Potential : Preliminary studies indicate that the compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in inflammatory pathways, thereby modulating their activity. For instance, inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators like prostaglandins .
  • Cell Signaling Modulation : It may affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects .

Antioxidant Activity

A study demonstrated that similar compounds exhibited significant antioxidant activity through DPPH radical scavenging assays. This suggests that this compound could potentially offer protective effects against oxidative stress-related diseases.

Anti-inflammatory Activity

Molecular docking simulations have indicated strong binding affinities to COX enzymes. In vitro assays showed that the compound significantly inhibited PGE2 production in serum samples from animal models, highlighting its potential as an anti-inflammatory agent .

Anticancer Activity

In vitro studies have assessed the compound's efficacy against several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate to high potency compared to standard chemotherapeutics .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

  • Synthesis and Testing : A series of derivatives were synthesized and tested for their biological activity. One derivative showed promising results against colon cancer cell lines, with significant inhibition rates compared to controls.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to untreated controls, further supporting its potential as an anticancer agent.

Data Summary Table

Biological ActivityMechanism of ActionReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX enzyme inhibition
AnticancerInhibition of cell proliferation

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